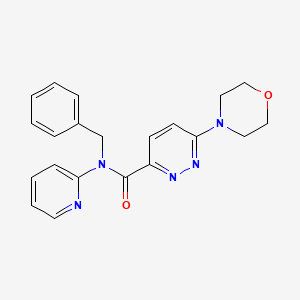

N-苄基-6-吗啉基-N-(吡啶-2-基)哒嗪-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

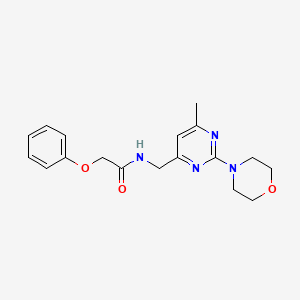

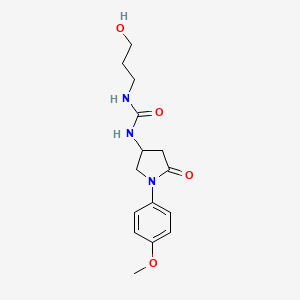

The synthesis of N-benzyl-6-morpholino-N-(pyridin-2-yl)pyridazine-3-carboxamide and related compounds involves multiple steps, including condensation, cyclization, and functional group transformations. For instance, the synthesis of a structurally similar compound, 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide, was achieved by condensation of 1-isocyanato-2-(trifluoromethoxy)benzene with 4-morpholino-1H-indazol-3-amine, which itself was prepared from 2,6-difluorobenzonitrile by amination with morpholine and subsequent cyclization with hydrazine hydrate . This demonstrates the complexity and multi-step nature of synthesizing such compounds.

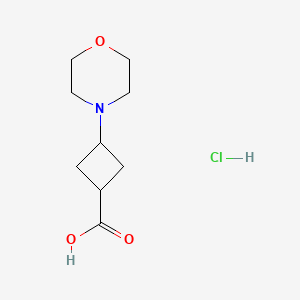

Molecular Structure Analysis

The molecular structure of compounds similar to N-benzyl-6-morpholino-N-(pyridin-2-yl)pyridazine-3-carboxamide has been characterized using various spectroscopic techniques and X-ray crystallography. For example, the crystal structure of a novel compound N-(4-(2,4-dimorpholinopyrido[2,3-d]pyrimidin-6-yl)phenyl)pyrrolidine-1-carboxamide was confirmed using X-ray diffraction and compared with the molecular structure optimized using Density Functional Theory (DFT) . Such analyses are crucial for confirming the molecular geometry and the presence of specific functional groups.

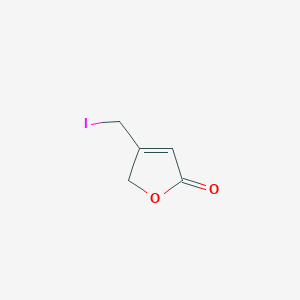

Chemical Reactions Analysis

The reactivity of compounds containing morpholino and pyridine groups can be influenced by the presence of other functional groups. For example, the sulfo group in N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides can prevent the acylation of sterically hindered amines, indicating that the electronic and steric properties of substituents can significantly affect the chemical behavior of these molecules . Additionally, the formation of derivatives of benzofuran, indole, and cinnoline from reactions with nucleophilic reagents showcases the versatility of these compounds in synthetic chemistry .

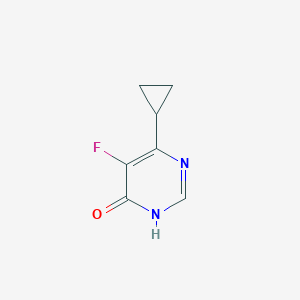

Physical and Chemical Properties Analysis

The physical and chemical properties of N-benzyl-6-morpholino-N-(pyridin-2-yl)pyridazine-3-carboxamide-like compounds are influenced by their molecular structure. For instance, the packing of molecules in the solid state, often dominated by hydrogen bonds, can affect the compound's solubility and stability . The presence of fluorine atoms, as seen in some related compounds, can also impart unique properties such as increased lipophilicity or reactivity due to the electron-withdrawing nature of fluorine . These properties are essential for understanding the behavior of these compounds in various environments and potential applications in medicinal chemistry.

科学研究应用

合成和化学性质

新型化合物合成

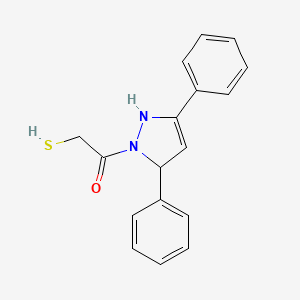

已经进行了通过涉及相似结构功能的反应合成新化合物的研究。例如,在微波辐射下合成了四氢苯并[b]噻吩衍生物和四氢苯并噻吩并嘧啶衍生物,展示了通过与伯胺和仲胺(包括吗啉)的反应来产生新型甲酰胺衍生物 (Abdalha 等,2011)。这些方法提供了对适用于类似化合物的多种化学反应的见解,为合成新的药理活性分子提供了途径。

杂环化合物开发

带有苯基吡啶/苯基嘧啶-甲酰胺的 8-吗啉基咪唑并[1,2-a]哒嗪衍生物的开发及其对癌细胞系的评估突出了结构修饰在增强细胞毒性活性中的重要性。该研究发现对几种癌细胞系具有中等细胞毒性,表明在抗癌药物开发中进一步探索的潜力 (Xu 等,2017)。

生物学评估

抗癌活性

评估具有相似功能的化合物的生物活性非常重要。例如,新型烯丙硫杂环(或芳基)烷基氨基哒嗪对人肝癌细胞显示出有希望的抗癌活性,突出了这些化合物的潜在治疗应用 (Lee 等,2009)。

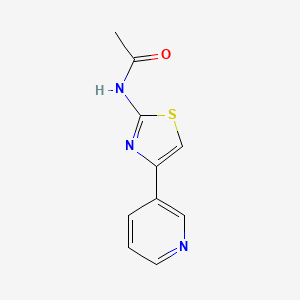

抗惊厥和镇痛活性

已经探索了相关化合物的合成和生物学评估,以了解其在治疗神经系统疾病方面的潜力。例如,硫代嘧啶、吡喃、吡唑啉和噻唑并嘧啶衍生物的合成和镇痛和抗帕金森活性表明这些化合物在管理疼痛和帕金森病症状方面的潜力 (Amr 等,2008)。

作用机制

Target of Action

A similar compound, n3- [3- (1h-indol-6-yl)benzyl]pyridine-2,3-diamine, is known to target beta-secretase 1 . Beta-secretase 1 is an enzyme responsible for the proteolytic processing of the amyloid precursor protein (APP) .

Mode of Action

For instance, the Suzuki–Miyaura (SM) cross-coupling reaction is a common mechanism in similar compounds . This reaction involves the formation of a new carbon-carbon bond through the transmetalation of organoboron reagents .

Biochemical Pathways

It’s known that compounds targeting beta-secretase 1 can affect the amyloidogenic pathway, leading to the generation of amyloid-beta peptides .

Pharmacokinetics

A similar compound, 2-benzyl-3-morpholino-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one, was synthesized using a one-pot process involving an ugi-zhu three-component reaction . This process, which used toluene as the solvent and microwave-dielectric heating, increased the overall yield by up to 73% .

Result of Action

Compounds targeting beta-secretase 1 can lead to the generation of amyloid-beta peptides , which are implicated in the pathogenesis of Alzheimer’s disease.

Action Environment

The environment can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its target. For instance, the synthesis of a similar compound was performed in toluene, a solvent that can influence the reaction conditions .

生化分析

Biochemical Properties

N-benzyl-6-morpholino-N-(pyridin-2-yl)pyridazine-3-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The pyridazine ring in the compound facilitates π-π stacking interactions and dual hydrogen-bonding, which are essential for drug-target interactions . This compound has been shown to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability.

Cellular Effects

N-benzyl-6-morpholino-N-(pyridin-2-yl)pyridazine-3-carboxamide has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with specific proteins and enzymes can lead to changes in cellular behavior, including alterations in metabolic flux and gene expression patterns .

Molecular Mechanism

The molecular mechanism of N-benzyl-6-morpholino-N-(pyridin-2-yl)pyridazine-3-carboxamide involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes, leading to changes in their activity. It also affects gene expression by interacting with transcription factors and other regulatory proteins. These interactions are facilitated by the compound’s unique structural features, including its pyridazine ring .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-benzyl-6-morpholino-N-(pyridin-2-yl)pyridazine-3-carboxamide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular behavior and function.

Dosage Effects in Animal Models

The effects of N-benzyl-6-morpholino-N-(pyridin-2-yl)pyridazine-3-carboxamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity and improved cellular function. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of metabolic processes . Understanding the dosage-dependent effects is crucial for determining the compound’s therapeutic potential and safety.

Metabolic Pathways

N-benzyl-6-morpholino-N-(pyridin-2-yl)pyridazine-3-carboxamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s influence on these pathways can lead to changes in the production and utilization of key metabolites, affecting overall cellular metabolism .

Transport and Distribution

The transport and distribution of N-benzyl-6-morpholino-N-(pyridin-2-yl)pyridazine-3-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its activity and effectiveness in targeting specific cellular processes .

Subcellular Localization

N-benzyl-6-morpholino-N-(pyridin-2-yl)pyridazine-3-carboxamide exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. The compound’s localization can affect its activity and function, influencing its interactions with other biomolecules and its overall impact on cellular processes .

属性

IUPAC Name |

N-benzyl-6-morpholin-4-yl-N-pyridin-2-ylpyridazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N5O2/c27-21(18-9-10-20(24-23-18)25-12-14-28-15-13-25)26(19-8-4-5-11-22-19)16-17-6-2-1-3-7-17/h1-11H,12-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDFSUPILUBNZOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NN=C(C=C2)C(=O)N(CC3=CC=CC=C3)C4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(6-methoxybenzo[d]thiazol-2-yl)-N-methylpiperidine-3-carboxamide](/img/structure/B3018459.png)

![methyl 2-(5-bromothiophene-2-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B3018460.png)

![3-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B3018467.png)

![1-[4-(2-Methylpropyl)phenyl]ethane-1,2-diol](/img/structure/B3018469.png)

![5-chloro-N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B3018472.png)